molecular formula C8H6ClN3O2 B2400354 5-chloro-3-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine CAS No. 1540267-02-4

5-chloro-3-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine

Cat. No.: B2400354
CAS No.: 1540267-02-4
M. Wt: 211.61
InChI Key: ZUQKGYDXYHVMPJ-UHFFFAOYSA-N
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Description

5-chloro-3-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom, a nitro group, and a prop-2-yn-1-ylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine typically involves the nitration of 5-chloro-2-aminopyridine followed by the alkylation of the resulting 5-chloro-3-nitropyridin-2-amine with propargyl bromide. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions. The alkylation step is performed in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition: The alkyne group can participate in addition reactions, such as the hydroboration-oxidation reaction to form alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), aprotic solvents (DMF).

    Addition: Borane reagents, hydrogen peroxide.

Major Products Formed

    Reduction of Nitro Group: 5-chloro-3-amino-N-(prop-2-yn-1-yl)pyridin-2-amine.

    Substitution of Chlorine: Various substituted pyridines depending on the nucleophile used.

    Addition to Alkyne: Alcohols or other addition products.

Scientific Research Applications

5-chloro-3-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving pyridine derivatives.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-3-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The alkyne group can participate in click chemistry reactions, facilitating the conjugation of the compound to biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-aminopyridine: A precursor in the synthesis of 5-chloro-3-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine.

    3-nitro-2-aminopyridine: A similar compound with a nitro group at a different position.

    N-(prop-2-yn-1-yl)pyridin-2-amine: A compound lacking the chlorine and nitro substituents.

Uniqueness

This compound is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and an alkyne group allows for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

5-chloro-3-nitro-N-prop-2-ynylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-2-3-10-8-7(12(13)14)4-6(9)5-11-8/h1,4-5H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQKGYDXYHVMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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